molecular formula C18H21N5O B2817445 Pyridin-4-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 1903433-12-4

Pyridin-4-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2817445
CAS No.: 1903433-12-4
M. Wt: 323.4
InChI Key: MHQDKALFUNJBMS-UHFFFAOYSA-N
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Description

The compound “Pyridin-4-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Pharmacological Evaluation

Pyridin-4-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds, including a novel series of derivatives, have demonstrated analgesic effects in various models, signifying their potential in pain management (Tsuno et al., 2017).

Antimicrobial Activity

Research has been conducted on the synthesis of pyridine derivatives, including the one , for their antimicrobial properties. These compounds have shown variable and modest activity against different strains of bacteria and fungi, indicating their potential in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).

Metabolism and Excretion Studies

Studies on similar compounds have been performed to understand their metabolism, excretion, and pharmacokinetics. These studies are crucial for evaluating the drug's behavior in biological systems, which is essential for its potential therapeutic applications (Sharma et al., 2012).

Platelet Aggregation Inhibition

Compounds with a piperazinyl-glutamate-pyridine structure have been identified as potent P2Y12 antagonists. This suggests their potential in inhibiting platelet aggregation, which is significant for cardiovascular diseases treatment (Parlow et al., 2010).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of new pyridine derivatives. These efforts are aimed at understanding the chemical properties of these compounds and exploring their possible applications in various fields, including pharmaceuticals (Feng, 2011).

Metal Complex Formation

Studies have explored the formation of metal complexes with this compound derivatives. These complexes can lead to structural diversity and have potential applications in materials science and coordination chemistry (Purkait et al., 2017).

Properties

IUPAC Name

pyridin-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-18(14-5-7-19-8-6-14)23-11-9-22(10-12-23)17-13-15-3-1-2-4-16(15)20-21-17/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQDKALFUNJBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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